2-(Butylthio)-1-(m-tolyl)ethan-1-one

Descripción

2-(Butylthio)-1-(m-tolyl)ethan-1-one is an organic compound featuring a ketone group at the 1-position bonded to a meta-tolyl (3-methylphenyl) group and a butylthio (-S-C₄H₉) moiety at the 2-position. The butylthio group introduces sulfur-based reactivity and lipophilicity, while the m-tolyl group contributes steric and electronic effects.

Propiedades

Fórmula molecular |

C13H18OS |

|---|---|

Peso molecular |

222.35 g/mol |

Nombre IUPAC |

2-butylsulfanyl-1-(3-methylphenyl)ethanone |

InChI |

InChI=1S/C13H18OS/c1-3-4-8-15-10-13(14)12-7-5-6-11(2)9-12/h5-7,9H,3-4,8,10H2,1-2H3 |

Clave InChI |

JCSDBBNQRZSXJB-UHFFFAOYSA-N |

SMILES canónico |

CCCCSCC(=O)C1=CC=CC(=C1)C |

Origen del producto |

United States |

Actividad Biológica

2-(Butylthio)-1-(m-tolyl)ethan-1-one is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of thioether derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of 2-(Butylthio)-1-(m-tolyl)ethan-1-one, focusing on its antileishmanial, cytotoxic, and other relevant biological effects based on recent research findings.

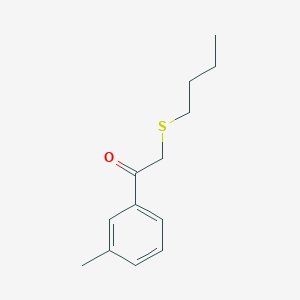

Chemical Structure

The structure of 2-(Butylthio)-1-(m-tolyl)ethan-1-one can be represented as follows:

This structure features a butylthio group attached to a m-tolyl ethanone moiety, which contributes to its biological activity.

Antileishmanial Activity

Recent studies have highlighted the potential of thioether derivatives, including 2-(Butylthio)-1-(m-tolyl)ethan-1-one, in combating leishmaniasis. Leishmania parasites are responsible for significant morbidity in many tropical regions, and finding effective treatments is crucial.

- Study Findings : In a study evaluating various thiochroman derivatives, compounds with similar structural features demonstrated promising antileishmanial activity. Specifically, compounds that incorporated sulfur atoms showed enhanced efficacy against Leishmania species compared to their oxygen counterparts .

- Mechanism of Action : The proposed mechanism involves the disruption of cellular processes in the parasite, possibly through inhibition of key enzymes or interference with metabolic pathways.

Cytotoxicity

The cytotoxic effects of 2-(Butylthio)-1-(m-tolyl)ethan-1-one were also evaluated in vitro against various human cell lines.

- Cytotoxic Profile : The compound exhibited variable cytotoxicity depending on the cell line tested. For instance, certain derivatives showed lower EC50 values (effective concentration for 50% inhibition) than standard chemotherapeutics, indicating their potential as lead compounds for further development .

- Selectivity Index : The selectivity index (SI), which compares the cytotoxicity against healthy cells to that against target cells (e.g., cancer or infected cells), was calculated. Compounds with a SI greater than 2.6 were considered promising candidates for further investigation .

Case Studies

Several studies have explored the biological activity of thioether compounds similar to 2-(Butylthio)-1-(m-tolyl)ethan-1-one:

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been investigated through SAR studies:

- Substituent Effects : Variations in substituents at the C-2 and C-3 positions significantly affect both antileishmanial and cytotoxic activities. For example, compounds with alkyl chains at C-2 exhibited higher leishmanicidal activity compared to those with aromatic groups .

- Thiol Group Influence : The presence of sulfur in the thioether group enhances lipophilicity and may improve membrane permeability, facilitating better interaction with cellular targets within parasites.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of 1-aryl-2-thioether ethanones. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects on Melting Points :

- Bulky substituents like xanthen-9-yl (3f, 111–112°C) and indol-2-yl (4j, 135–137°C) increase melting points compared to simpler thioethers, likely due to enhanced intermolecular interactions (e.g., π-stacking) .

- Thio-triazole derivatives (5c) exhibit moderate melting points (124–125°C), balancing rigidity and molecular weight .

Synthetic Yields :

- Yields vary significantly with substituent complexity. For example, 5c (83% yield) and 4j (79% yield) were synthesized efficiently, whereas xanthene-containing 3f had a lower yield (68%) due to steric challenges .

Biological Activity: Thio-triazole derivative 5c demonstrated antibacterial and antifungal activity, highlighting the role of heterocycles in bioactivity .

Reactivity and Functionalization

- Thioether Reactivity: The butylthio group in the target compound can undergo oxidation to sulfoxides or sulfones, similar to derivatives in (dimethyl(oxo)-λ⁶-sulfanylidene ethanones) .

- Aromatic Substitution : The m-tolyl group directs electrophilic substitution to the para position, contrasting with o-tolyl or p-tolyl derivatives (e.g., 3e in ) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.